Cas no 2229689-46-5 (tert-butyl N-4-hydroxy-2-(3-oxobut-1-en-1-yl)phenylcarbamate)

tert-butyl N-4-hydroxy-2-(3-oxobut-1-en-1-yl)phenylcarbamate structure
2229689-46-5 structure
商品名:tert-butyl N-4-hydroxy-2-(3-oxobut-1-en-1-yl)phenylcarbamate
CAS番号:2229689-46-5
MF:C15H19NO4
メガワット:277.3156645298
CID:5778316
PubChem ID:165756105

tert-butyl N-4-hydroxy-2-(3-oxobut-1-en-1-yl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl]carbamate
    • EN300-1875466
    • 2229689-46-5
    • tert-butyl N-4-hydroxy-2-(3-oxobut-1-en-1-yl)phenylcarbamate
    • インチ: 1S/C15H19NO4/c1-10(17)5-6-11-9-12(18)7-8-13(11)16-14(19)20-15(2,3)4/h5-9,18H,1-4H3,(H,16,19)/b6-5+
    • InChIKey: RQBAIQUKAYECLE-AATRIKPKSA-N
    • ほほえんだ: O(C(NC1C=CC(=CC=1/C=C/C(C)=O)O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 277.13140809g/mol
  • どういたいしつりょう: 277.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 75.6Ų

tert-butyl N-4-hydroxy-2-(3-oxobut-1-en-1-yl)phenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1875466-0.05g
tert-butyl N-[4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl]carbamate
2229689-46-5
0.05g
$1104.0 2023-09-18
Enamine
EN300-1875466-5g
tert-butyl N-[4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl]carbamate
2229689-46-5
5g
$3812.0 2023-09-18
Enamine
EN300-1875466-10g
tert-butyl N-[4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl]carbamate
2229689-46-5
10g
$5652.0 2023-09-18
Enamine
EN300-1875466-5.0g
tert-butyl N-[4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl]carbamate
2229689-46-5
5g
$3812.0 2023-06-01
Enamine
EN300-1875466-2.5g
tert-butyl N-[4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl]carbamate
2229689-46-5
2.5g
$2576.0 2023-09-18
Enamine
EN300-1875466-0.1g
tert-butyl N-[4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl]carbamate
2229689-46-5
0.1g
$1157.0 2023-09-18
Enamine
EN300-1875466-0.25g
tert-butyl N-[4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl]carbamate
2229689-46-5
0.25g
$1209.0 2023-09-18
Enamine
EN300-1875466-0.5g
tert-butyl N-[4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl]carbamate
2229689-46-5
0.5g
$1262.0 2023-09-18
Enamine
EN300-1875466-10.0g
tert-butyl N-[4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl]carbamate
2229689-46-5
10g
$5652.0 2023-06-01
Enamine
EN300-1875466-1.0g
tert-butyl N-[4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl]carbamate
2229689-46-5
1g
$1315.0 2023-06-01

tert-butyl N-4-hydroxy-2-(3-oxobut-1-en-1-yl)phenylcarbamate 関連文献

tert-butyl N-4-hydroxy-2-(3-oxobut-1-en-1-yl)phenylcarbamateに関する追加情報

tert-butyl N-(4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl)carbamate: A Comprehensive Overview

The compound tert-butyl N-(4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl)carbamate, identified by the CAS number 2229689465, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in the synthesis of drugs, agrochemicals, and other specialty chemicals. The structure of this molecule is characterized by a tert-butyl group attached to a carbamate functional group, which is further connected to a phenolic ring substituted with hydroxyl and an α,β-unsaturated ketone moiety.

Recent studies have highlighted the importance of this compound in the development of bioactive molecules. Its unique structure makes it an ideal candidate for exploring novel therapeutic agents, particularly in the field of oncology and inflammation. The presence of the hydroxyl group and the conjugated enone system in the aromatic ring provides opportunities for further functionalization and optimization of its pharmacokinetic properties. Researchers have also explored its potential as a precursor for synthesizing more complex molecules with enhanced bioavailability and selectivity.

The synthesis of tert-butyl N-(4-hydroxy-2-(3-oxobut-1-en-1-yl)phenyl)carbamate involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. The use of environmentally friendly catalysts and solvents has been emphasized in recent research to align with green chemistry principles. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields and product purity.

In terms of applications, this compound has shown promise in the development of anti-inflammatory agents due to its ability to inhibit key enzymes involved in inflammatory pathways. Preclinical studies have demonstrated its efficacy in reducing inflammation in animal models, suggesting potential clinical applications. Additionally, its structural versatility allows for modifications that could enhance its activity against specific targets, such as protein kinases or transcription factors.

The CAS number 2229689465 is often referenced in scientific literature when discussing this compound's role in drug discovery programs. Its inclusion in various chemical databases has facilitated its identification and retrieval by researchers worldwide. The compound's unique combination of functional groups also makes it a valuable tool for studying chemical reactivity and selectivity under different reaction conditions.

In conclusion, tert-butyl N-(4-hydroxy-2-(3 oxobut 1 en 1 yl)phenyl)carbamate represents a significant advancement in organic chemistry with broad implications for drug development and materials science. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in addressing unmet medical needs and advancing chemical innovation.

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